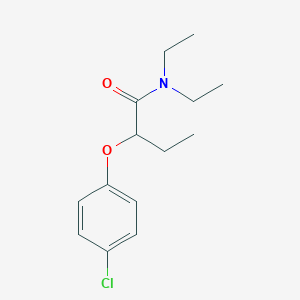
1-(3,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzyl)-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzyl)-2-piperazinone, commonly known as DMPEP, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in pharmacology and neuroscience. DMPEP belongs to the class of piperazinone compounds and is structurally similar to the well-known psychoactive substance, MDMA. However, unlike MDMA, DMPEP has not been extensively studied for its psychoactive effects and is primarily being investigated for its potential therapeutic properties.
作用機序
The exact mechanism of action of DMPEP is not yet fully understood. However, it is believed that DMPEP may act as a serotonin and dopamine releaser, similar to MDMA. This means that DMPEP may increase the levels of these neurotransmitters in the brain, leading to increased feelings of well-being, euphoria, and sociability.
Biochemical and Physiological Effects:
DMPEP has been shown to have a variety of biochemical and physiological effects in animal studies. These effects include increased locomotor activity, elevated body temperature, and changes in heart rate and blood pressure. DMPEP has also been shown to increase the levels of certain hormones, such as oxytocin and prolactin, which are involved in social bonding and lactation.
実験室実験の利点と制限
One advantage of using DMPEP in lab experiments is its structural similarity to MDMA, which allows for comparisons to be made between the two compounds. Additionally, DMPEP has been shown to have a lower toxicity profile than MDMA, making it a potentially safer alternative for research purposes. However, one limitation of using DMPEP in lab experiments is its limited availability and high cost, which may limit its widespread use in research.
将来の方向性
There are several potential future directions for research on DMPEP. One area of interest is its potential as a treatment for psychiatric disorders, such as depression and anxiety. Another area of interest is its potential as a tool for studying the neurochemical basis of social behavior and bonding. Additionally, further research is needed to fully understand the mechanism of action of DMPEP and its potential effects on the brain and body.
合成法
The synthesis of DMPEP involves several chemical reactions and requires specialized equipment and knowledge in organic chemistry. One of the most common methods for synthesizing DMPEP involves the reaction of 3,5-dimethylphenylacetic acid with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a catalyst, followed by the addition of piperazine and a dehydrating agent. The resulting product is then purified through a series of extraction and chromatography techniques.
科学的研究の応用
DMPEP has been primarily studied for its potential applications in pharmacology and neuroscience. Preliminary studies suggest that DMPEP may have an effect on the serotonergic and dopaminergic systems in the brain, which are involved in regulating mood, cognition, and behavior. DMPEP has also been shown to have potential as a treatment for certain neurological disorders, such as Parkinson's disease and depression.
特性
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-4-26-20-12-17(5-6-19(20)24)13-22-7-8-23(21(25)14-22)18-10-15(2)9-16(3)11-18/h5-6,9-12,24H,4,7-8,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCYTZBCSQNWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(C(=O)C2)C3=CC(=CC(=C3)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5323119.png)
![N,N-dimethyl-7-[3-methyl-2-(3-methylphenoxy)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5323130.png)
![2-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazole](/img/structure/B5323135.png)
![4-bromo-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5323142.png)

![1-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxobutan-2-ol](/img/structure/B5323154.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5323174.png)
![1-(2-fluorobenzoyl)-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane](/img/structure/B5323185.png)
![4-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5323193.png)
![N-(sec-butyl)-5-pyrazolo[1,5-a]pyridin-7-yl-2-furamide](/img/structure/B5323201.png)
![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323203.png)

![2-{2-ethoxy-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5323218.png)
![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-pyridinecarboxamide](/img/structure/B5323226.png)